molecular formula C14H10BrNO4 B14738658 2-{[(3-Bromophenyl)carbonyl]amino}-4-hydroxybenzoic acid CAS No. 6039-29-8

2-{[(3-Bromophenyl)carbonyl]amino}-4-hydroxybenzoic acid

Cat. No.: B14738658
CAS No.: 6039-29-8
M. Wt: 336.14 g/mol
InChI Key: NTEIEYGYZSCPPU-UHFFFAOYSA-N
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Description

2-{[(3-Bromophenyl)carbonyl]amino}-4-hydroxybenzoic acid is an organic compound that features a bromophenyl group attached to a carbonyl amine and a hydroxybenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-Bromophenyl)carbonyl]amino}-4-hydroxybenzoic acid typically involves the reaction of 3-bromobenzoyl chloride with 4-hydroxybenzoic acid in the presence of a base such as pyridine. The reaction proceeds through the formation of an amide bond between the carbonyl group of the bromobenzoyl chloride and the amino group of the hydroxybenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-Bromophenyl)carbonyl]amino}-4-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The carbonyl group can be reduced to a hydroxyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[(3-Bromophenyl)carbonyl]amino}-4-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(3-Bromophenyl)carbonyl]amino}-4-hydroxybenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-hydroxybenzoic acid
  • 4-Hydroxybenzoic acid
  • 3-Bromobenzoyl chloride

Uniqueness

2-{[(3-Bromophenyl)carbonyl]amino}-4-hydroxybenzoic acid is unique due to the presence of both a bromophenyl group and a hydroxybenzoic acid moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

6039-29-8

Molecular Formula

C14H10BrNO4

Molecular Weight

336.14 g/mol

IUPAC Name

2-[(3-bromobenzoyl)amino]-4-hydroxybenzoic acid

InChI

InChI=1S/C14H10BrNO4/c15-9-3-1-2-8(6-9)13(18)16-12-7-10(17)4-5-11(12)14(19)20/h1-7,17H,(H,16,18)(H,19,20)

InChI Key

NTEIEYGYZSCPPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC2=C(C=CC(=C2)O)C(=O)O

Origin of Product

United States

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